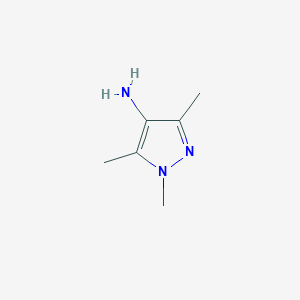

1,3,5-Trimethyl-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-6(7)5(2)9(3)8-4/h7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDGMKHZMNTWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182680 | |

| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28466-21-9 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in chemical research and drug discovery. This document collates available data on its identity, physicochemical characteristics, spectral data, and reactivity. It also presents a plausible synthetic route and discusses the broader biological potential of the pyrazole scaffold, inviting further investigation into this specific molecule.

Chemical Identity and Physical Properties

This compound, also known as 4-Amino-1,3,5-trimethylpyrazole, is a heterocyclic amine with the molecular formula C₆H₁₁N₃.[1] It presents as a solid, ranging in appearance from white to cream or pale brown crystals or powder.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1] |

| Molecular Weight | 125.17 g/mol | [3] |

| CAS Number | 28466-21-9 | [1] |

| IUPAC Name | This compound | [3] |

| Melting Point | 100.0-106.0 °C | [2] |

| Boiling Point (Predicted) | 297.6 ± 35.0 °C | [4] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 3.73 ± 0.10 | [4] |

| Appearance | White to cream to pale brown crystals or powder | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands are expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, and C=C and C-N stretching of the pyrazole ring.

Mass Spectrometry

Electron ionization mass spectrometry data for this compound is available.[1] The molecular ion peak (M+) would be expected at an m/z of approximately 125. Fragmentation patterns of pyrazoles can be complex, but characteristic losses of methyl groups and fragments of the pyrazole ring are anticipated.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show singlets for the three methyl groups at distinct chemical shifts. The N-CH₃ signal would likely appear in the range of 3.5-4.0 ppm. The C₃-CH₃ and C₅-CH₃ signals would be located in the aliphatic region, typically around 2.0-2.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The C₃, C₄, and C₅ carbons of the pyrazole ring would resonate in the aromatic/heteroaromatic region. The carbons of the three methyl groups would appear in the upfield region of the spectrum.

Chemical Reactivity and Synthesis

Reactivity

4-aminopyrazoles are versatile intermediates in organic synthesis. The amino group can undergo various reactions, including:

-

Condensation Reactions: As a primary amine, it can react with aldehydes and ketones to form Schiff bases.

-

Acylation and Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, and sulfonated with sulfonyl chlorides.

-

N-Arylation and N-Alkylation: The nitrogen of the amino group can be arylated or alkylated under appropriate conditions.

The pyrazole ring itself is aromatic and can undergo electrophilic substitution reactions, although the position of substitution will be directed by the existing substituents.

Synthesis

A common and plausible synthetic route to this compound is through the reduction of the corresponding 4-nitro derivative, 1,3,5-trimethyl-4-nitro-1H-pyrazole. This precursor can be synthesized, and its subsequent reduction would yield the desired amine.

Experimental Protocol: Synthesis of this compound via Reduction of 1,3,5-trimethyl-4-nitropyrazole

This protocol is a generalized procedure based on standard methods for the reduction of aromatic nitro compounds.

Materials:

-

1,3,5-trimethyl-4-nitro-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole in a suitable solvent like ethanol or acetic acid.

-

Addition of Reducing Agent: Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O or Fe powder) to the solution.

-

Acidification and Reflux: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using tin, carefully basify the mixture with a concentrated NaOH solution to precipitate tin salts. If using iron, filter the mixture to remove the iron residues and then basify the filtrate.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

-

Anticonvulsant

-

Antidepressant

-

Hypoglycemic

The presence of the amino and methyl groups on the pyrazole ring of this compound provides opportunities for further chemical modification to explore its therapeutic potential. For instance, derivatives of this compound have been synthesized and investigated for their acaricidal and insecticidal activities.[4]

Given the diverse bioactivities of pyrazoles, this compound represents a valuable starting point for the design and synthesis of novel drug candidates. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Caption: Logical workflow for exploring the biological potential of the core compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315) and serious eye irritation (H319).[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily accessible and versatile chemical building block. This guide has summarized its key chemical and physical properties, providing a foundation for its use in research and development. The rich history of the pyrazole core in medicinal chemistry suggests that this particular derivative holds significant potential for the discovery of novel bioactive compounds. Further experimental validation of its predicted properties and a thorough investigation of its pharmacological profile are encouraged.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid CAS#: 1125-29-7 [m.chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS: 28466-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethyl-1H-pyrazol-4-amine, with the CAS number 28466-21-9, is a substituted pyrazole derivative.[1][2][3][4] Pyrazoles are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4] |

| Molecular Weight | 125.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Amino-1,3,5-trimethylpyrazole | [3][4] |

| Appearance | White to cream to pale brown crystals or powder | [6] |

| Melting Point | 100.0-106.0 °C | [6] |

| Boiling Point | 236 °C | [7] |

| Density | 1.13 g/cm³ | [7] |

| Flash Point | 97 °C | [7] |

| pKa | 4.75 ± 0.10 (Predicted) | [7] |

| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CN1N=C(C)C(N)=C1C | [6] |

Synthesis and Experimental Protocols

While various methods exist for the synthesis of pyrazole derivatives, a specific protocol for the preparation of this compound involves the catalytic hydrogenation of a nitro precursor.

Synthesis of this compound[8]

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) with methanolic ammonia (100 mL).

-

Catalyst Addition: Carefully add Raney nickel (1 g) to the reaction mixture.

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 50 psi.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up:

-

Carefully filter the reaction mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Triturate the residue with ethyl ether multiple times.

-

Decant the ether and concentrate the combined ether extracts to dryness to yield this compound as a pale red solid.

-

-

Yield: 1.3 g (70%).

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Application in the Synthesis of Malonamide Derivatives

A notable application of this compound is in the synthesis of novel malonamide derivatives with potential insecticidal and acaricidal activities.

Experimental Workflow for the Synthesis of Malonamide Derivatives:

Potential as a Scaffold for Kinase Inhibitors

The pyrazole core is a prominent feature in many kinase inhibitors. While direct biological activity data for this compound is limited, its structural motifs suggest its potential as a scaffold for developing inhibitors of key kinases involved in disease pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition.[8][9] Its dysregulation is often implicated in cancer. Pyrazole-based compounds have been explored as CDK2 inhibitors.

IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[1][10][11][12] Inhibitors of IRAK4 are being investigated for the treatment of various inflammatory and autoimmune diseases. Pyrazole-containing molecules have shown promise as IRAK4 inhibitors.

Safety and Handling

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a dark place under an inert atmosphere, at 2-8°C. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a building block for synthesizing biologically active molecules, particularly kinase inhibitors, makes it a compound of interest for researchers in medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists working to develop the next generation of therapeutics.

References

- 1. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1H-Pyrazol-4-amine, 1,3,5-trimethyl- | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-AMINO-1,3,5-TRIMETHYLPYRAZOLE | 28466-21-9 [amp.chemicalbook.com]

- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. IRAK4 - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 12. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and characterization data for the target compound and its key intermediate.

Synthetic Pathway Overview

The most common and effective route for the synthesis of this compound is a two-step process. This pathway begins with the nitration of the readily available 1,3,5-trimethyl-1H-pyrazole to yield the intermediate, 1,3,5-trimethyl-4-nitro-1H-pyrazole. Subsequent catalytic hydrogenation of the nitro intermediate affords the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

The initial step involves the nitration of 1,3,5-trimethyl-1H-pyrazole. This reaction introduces a nitro group at the 4-position of the pyrazole ring.

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Concentrated Nitric Acid

-

Tetrahydrofuran (THF)

-

Faujasite (catalyst)

-

Dichloromethane

Procedure:

-

Dissolve 1,3,5-trimethyl-1H-pyrazole (1 mmol) in tetrahydrofuran (10 mL).

-

Add Faujasite catalyst (250 mg) to the solution.

-

Slowly add concentrated nitric acid (10 mL, density 1.52 g/cm³) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to recover the catalyst.

-

Extract the filtrate multiple times with dichloromethane.

-

Combine the organic phases and remove the solvent under reduced pressure to yield 1,3,5-trimethyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group of 1,3,5-trimethyl-4-nitro-1H-pyrazole to an amine group. Catalytic hydrogenation is a highly effective method for this transformation.

Materials:

-

1,3,5-trimethyl-4-nitro-1H-pyrazole (from Step 1)

-

Raney Nickel

-

Methanolic Ammonia

-

Hydrogen Gas

-

Ethyl Ether

Procedure:

-

In a pressure vessel, combine 1,3,5-trimethyl-4-nitro-1H-pyrazole (2.3 g, 0.014 moles) and Raney nickel (1 g) in methanolic ammonia (100 mL).[1]

-

Pressurize the vessel with hydrogen gas to 50 psi.[1]

-

Stir the mixture under these conditions until the reaction is complete (monitor by TLC).

-

Carefully filter the mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate in vacuo to obtain a residue.

-

Triturate the residue several times with ethyl ether.

-

Decant the ether and concentrate it to dryness to yield this compound as a pale red solid.[1]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| CAS Number | 28466-21-9 | [2] |

| Appearance | Pale red solid | [1] |

| Yield | 70% | [1] |

| GC-MS (Top m/z peaks) | 125, 56, 42 | [2] |

| IR Spectrum | Available on the NIST WebBook | [3] |

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct interaction of this compound with defined signaling pathways. However, the aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of aminopyrazoles are known to interact with a variety of biological targets, including kinases, which are crucial components of many signaling cascades.

The logical relationship for investigating the biological activity of this compound would be to screen it against a panel of kinases and other enzymes to identify potential targets.

References

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum analysis of 1,3,5-Trimethyl-1H-pyrazol-4-amine. While comprehensive, publicly available experimental spectra for this specific molecule are limited, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established principles of spectroscopy and provides detailed experimental protocols for obtaining and analyzing such data. This guide serves as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related pyrazole derivatives.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ (Position 1) | 3.5 - 3.8 | Singlet | 3H |

| C-CH₃ (Position 3) | 2.0 - 2.3 | Singlet | 3H |

| C-CH₃ (Position 5) | 2.0 - 2.3 | Singlet | 3H |

| -NH₂ (Position 4) | 2.5 - 4.0 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | 145 - 150 |

| C4 | 115 - 120 |

| C5 | 135 - 140 |

| N-CH₃ (Position 1) | 35 - 40 |

| C-CH₃ (Position 3) | 10 - 15 |

| C-CH₃ (Position 5) | 10 - 15 |

Experimental Protocols

A standardized protocol for the acquisition of high-resolution NMR spectra is crucial for accurate structural elucidation. The following methodology is recommended for the analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the sample's solubility.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.

-

Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is less sensitive than ¹H.

-

Temperature: 298 K (25 °C).

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative proton ratios.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of NMR spectrum analysis, from initial sample handling to the final structural confirmation.

Caption: Workflow for NMR Spectrum Analysis.

Caption: Logic Diagram for Structural Interpretation.

In-depth Technical Guide: 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of an experimentally determined crystal structure for this specific compound. In light of this, the following guide presents a consolidation of its known chemical and physical properties, a detailed, plausible synthesis protocol derived from analogous compounds, and a computationally predicted molecular structure. Furthermore, the potential biological significance of this compound is discussed in the context of the broader class of aminopyrazole derivatives, which are recognized for their diverse pharmacological activities.

Physicochemical Properties

While a definitive crystal structure is not available, fundamental physicochemical data for this compound have been compiled from various chemical databases and literature sources. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | PubChem[1] |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| CAS Number | 28466-21-9 | NIST WebBook[2] |

| IUPAC Name | 1,3,5-trimethylpyrazol-4-amine | PubChem[1] |

| Synonyms | 4-Amino-1,3,5-trimethylpyrazole | NIST WebBook[2] |

| Appearance | White to cream to pale brown crystals or powder | Thermo Fisher Scientific[3] |

| Melting Point | 100.0-106.0 °C | Thermo Fisher Scientific[3] |

| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | NIST WebBook[2] |

Predicted Molecular Structure

In the absence of experimental X-ray crystallographic data, computational methods provide a valuable tool for predicting the three-dimensional structure of this compound. The following diagram represents a likely conformation of the molecule, illustrating the spatial arrangement of its atoms. This structure is based on established bond lengths and angles for similar pyrazole derivatives.

Caption: Predicted molecular structure of this compound.

Experimental Protocols: Synthesis

A plausible and efficient synthesis of this compound can be achieved through the catalytic hydrogenation of a corresponding nitro-pyrazole precursor. The following protocol is adapted from established methods for the synthesis of aminopyrazoles.[4]

3.1. Synthesis of the Nitro Precursor (1,3,5-Trimethyl-4-nitro-1H-pyrazole)

3.2. Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.

-

Reactants:

-

1,3,5-Trimethyl-4-nitro-1H-pyrazole (starting material)

-

Raney Nickel (catalyst)

-

Methanolic Ammonia (solvent)

-

Hydrogen gas

-

Ethyl ether (for trituration)

-

-

Procedure:

-

In a high-pressure hydrogenation apparatus, dissolve 1,3,5-Trimethyl-4-nitro-1H-pyrazole (0.014 moles) in methanolic ammonia (100 mL).

-

Add Raney Nickel (1 g) to the solution.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

The reaction mixture is then agitated at a suitable temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).

-

Once the reaction is complete, carefully filter off the Raney Nickel catalyst.

-

Concentrate the resulting solution in vacuo to remove the solvent.

-

The remaining residue is triturated several times with ethyl ether.

-

The ethyl ether is decanted and concentrated to dryness to yield the final product, this compound, as a pale red solid.[4]

-

Caption: Workflow for the synthesis of this compound.

Biological and Medicinal Relevance

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These compounds are of significant interest to drug development professionals due to their potential as therapeutic agents.

4.1. Kinase Inhibition

A prominent application of aminopyrazole derivatives is in the development of kinase inhibitors.[5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyrazoles have been successfully designed to target various kinases, such as p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFRs).[6][7] The amino group often plays a key role in forming critical hydrogen bonds within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.

Caption: Conceptual diagram of aminopyrazole derivatives inhibiting kinase signaling.

4.2. Other Therapeutic Areas

Beyond oncology, aminopyrazole derivatives have shown promise in a variety of other therapeutic areas, including:

The versatility of the aminopyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties to target a diverse array of biological targets.

Conclusion

This compound represents a molecule of significant interest for chemical synthesis and drug discovery. While an experimental crystal structure remains to be determined, this guide provides a foundational understanding of its properties, a practical synthetic route, and a rationale for its potential biological applications based on the activities of related compounds. The elucidation of its precise solid-state structure through X-ray crystallography would be a valuable contribution to the field, further enabling structure-based drug design efforts.

References

- 1. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

4-Amino-1,3,5-trimethylpyrazole, also known as 1,3,5-trimethyl-1H-pyrazol-4-amine, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N₃ | [1][2] |

| Molecular Weight | 125.17 g/mol | [1] |

| CAS Number | 28466-21-9 | [1][2] |

| Appearance | White to cream to pale brown crystals or powder | [2] |

| Melting Point | 100.0-106.0 °C | [2] |

| Boiling Point | 236 °C | |

| Density | 1.13 g/cm³ | |

| Flash Point | 97 °C | |

| Purity (Assay by GC) | ≥96.0% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Amino-1,3,5-trimethylpyrazole.

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound. This can be a valuable resource for confirming the presence of key functional groups.[1]

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can aid in determining the molecular weight and fragmentation pattern of the compound.[1]

Experimental Protocols

Synthesis of 4-Amino-1,3,5-trimethylpyrazole

A documented method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a precursor compound.[4]

Protocol:

-

A precursor compound (2.3 g, 0.014 moles) is subjected to catalytic hydrogenation.

-

Raney nickel (1 g) is used as the catalyst in a medium of methanolic ammonia (100 mL).

-

The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi.[4]

-

Following the reaction, the catalyst is removed by filtration.

-

The resulting solution is concentrated under vacuum.

-

The residue is then triturated multiple times with ethyl ether.

-

The decanted solvent is concentrated to dryness to yield a pale red solid.

-

This process has a reported yield of 70% (1.3 g).[4]

Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-1,3,5-trimethylpyrazole.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-Amino-1,3,5-trimethylpyrazole is not provided in the searched literature, a general procedure can be adapted. Ethanol is often a suitable solvent for the recrystallization of aminopyrazoles.[5]

General Protocol:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, treatment with activated charcoal may be necessary.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.

-

Further cooling in an ice bath can increase the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals, for example, in a vacuum oven.

Potential Biological Activity and Research Applications

While specific biological activities for 4-Amino-1,3,5-trimethylpyrazole have not been detailed, the broader class of aminopyrazole derivatives has shown significant potential in medicinal chemistry.[6] These compounds have been investigated for a range of therapeutic applications, including as:

-

FGFR Inhibitors: Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[7][8][9][10] These inhibitors can covalently target cysteine residues in the P-loop of the kinase.[7][8][9][10]

-

Anti-infective Agents: Some 3-aminopyrazoles have been explored for their antibacterial and antiviral properties.[6]

-

Anti-inflammatory and Anticancer Agents: This class of compounds has also been studied for its anti-inflammatory and antitumor activities.[6]

Given the established biological activities of related compounds, 4-Amino-1,3,5-trimethylpyrazole could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram outlines a potential experimental workflow for investigating its biological activity.

Caption: A logical workflow for the initial screening of the biological activity of 4-Amino-1,3,5-trimethylpyrazole.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. reddit.com [reddit.com]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

An In-depth Technical Guide to 1,3,5-Trimethyl-1H-pyrazol-4-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3,5-Trimethyl-1H-pyrazol-4-amine. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [1][2][3][4][5][6] |

| Molecular Weight | 125.17 g/mol | [1][2][5] |

| IUPAC Name | 1,3,5-trimethylpyrazol-4-amine | [1][2] |

| CAS Registry Number | 28466-21-9 | [1][2][5] |

| Canonical SMILES | CN1N=C(C)C(N)=C1C | [4] |

| InChI Key | SSDGMKHZMNTWLS-UHFFFAOYSA-N | [1][2][3][4][5][6] |

Experimental Protocols

A common route to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible precursor would be a suitably substituted β-keto-enamine or a related derivative.

Below is a generalized experimental workflow for the synthesis of substituted pyrazoles.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively detailed, the pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Recent studies on pyrazole derivatives have implicated their interaction with key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases. Certain 1H-pyrazol-1-yl benzenesulfonamide derivatives have been shown to alleviate inflammatory bowel disease by suppressing the PI3K/Akt/mTOR signaling pathway.[7]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of pyrazole derivatives.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its synthetic pathways and biological functions.

References

- 1. This compound | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 1H-Pyrazol-4-amine, 1,3,5-trimethyl- | CymitQuimica [cymitquimica.com]

- 7. Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Amino Group in 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 1,3,5-trimethyl-1H-pyrazol-4-amine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. This document details the synthesis of the parent compound and explores key reactions of the 4-amino group, including acylation, alkylation, diazotization, and Schiff base formation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic design and synthesis of novel pyrazole-based compounds. Furthermore, this guide explores the role of pyrazole derivatives in modulating critical biological signaling pathways, providing context for their application in drug discovery.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The reactivity of substituted pyrazoles allows for the generation of diverse chemical libraries for drug discovery programs. This compound, in particular, serves as a valuable scaffold. The presence of a nucleophilic amino group at the C4 position provides a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Understanding the reactivity of this amino group is paramount for the rational design of novel therapeutic agents.

Synthesis of this compound

A high-yield synthesis of this compound has been reported, making it a readily accessible starting material for further chemical exploration. The synthesis involves the reduction of an azo compound precursor.

Experimental Protocol: Synthesis of this compound[1]

A solution of the corresponding azo compound (3.2 mmol) in ethanol is treated with hydrazine hydrate (0.5 ml) at 50°C. Following the reduction, the reaction mixture is diluted with distilled water and extracted with diethyl ether. The resulting organic extract is then evaporated to dryness and the crude product is recrystallized from ethanol to afford 4-amino-1,3,5-trimethylpyrazole in high yield.[1]

Reactivity of the Amino Group

The exocyclic amino group at the C4 position of the pyrazole ring is a key determinant of the molecule's reactivity, primarily acting as a nucleophile in various reactions.

Acylation

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid anhydrides and acid chlorides, to form the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents and modulate the physicochemical properties of the molecule.

4-Amino-1,3,5-trimethylpyrazole (2.5 mmol) is refluxed with acetic anhydride (5 ml) for 45 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess acetic anhydride is removed under reduced pressure, and the resulting N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be purified by recrystallization.

Table 1: Quantitative Data for Acylation of this compound

| Acylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Acetic Anhydride | Neat | Reflux | 45 min | High | [1] |

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. This reaction introduces alkyl substituents, which can significantly impact the biological activity of the resulting compounds. The reaction is typically carried out in the presence of a base to deprotonate the amino group, increasing its nucleophilicity.

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride or potassium carbonate, 1.1-2.0 eq) is added. The mixture is stirred at room temperature for a short period to allow for deprotonation. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq) is then added dropwise. The reaction is stirred at room temperature or elevated temperatures until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Table 2: General Conditions for N-Alkylation of Aminopyrazoles

| Alkylating Agent | Base | Solvent | Temperature | General Yield | Reference |

| Alkyl Halide | NaH, K₂CO₃ | DMF, DMSO | Room Temp. to 80°C | Good | [2] |

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. These diazonium salts are versatile intermediates that can subsequently react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in electrophilic aromatic substitution reactions to form highly colored azo compounds.

This compound is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a cooled solution of the coupling component (e.g., phenol or β-naphthol) dissolved in an alkaline solution (e.g., NaOH). The azo dye typically precipitates from the reaction mixture and can be collected by filtration, washed, and purified by recrystallization.

Table 3: General Conditions for Diazotization and Azo Coupling of Aminopyrazoles

| Reagents | Coupling Component | Temperature | General Yield | Reference |

| NaNO₂, HCl | Phenol, β-Naphthol | 0-5°C | - | [3][4] |

Schiff Base Formation

The amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.

A mixture of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of a weak acid, like acetic acid, is added. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by TLC. Upon cooling, the Schiff base product often precipitates and can be isolated by filtration and purified by recrystallization.

Table 4: General Conditions for Schiff Base Formation with Aminopyrazoles

| Carbonyl Compound | Solvent | Catalyst | Temperature | General Yield | Reference |

| Aromatic Aldehydes | Ethanol, Methanol | Acetic Acid | Reflux | Good | [5][6] |

Role in Modulating Biological Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases. Understanding these interactions is crucial for the development of targeted therapies.

Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity. Pyrazole-based compounds have been developed as potent and selective inhibitors of LRRK2 kinase activity. These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates such as Rab GTPases. By inhibiting LRRK2, these compounds can potentially mitigate the neurotoxic effects associated with its hyperactivity.[7][8]

Caption: LRRK2 kinase inhibition by pyrazole derivatives.

Modulation of GABA-A Receptor Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are largely mediated by GABA-A receptors, which are ligand-gated ion channels. Pyrazole derivatives can act as allosteric modulators of GABA-A receptors, binding to sites distinct from the GABA binding site. This binding can either enhance or reduce the receptor's response to GABA, leading to either increased or decreased neuronal inhibition. This modulatory activity is the basis for the anxiolytic, sedative, and anticonvulsant effects of many drugs.

Caption: Allosteric modulation of GABA-A receptors by pyrazole derivatives.

Conclusion

This compound is a readily synthesized and highly versatile chemical intermediate. The nucleophilic amino group at the C4 position allows for a wide range of chemical transformations, including acylation, alkylation, diazotization, and Schiff base formation. These reactions provide facile access to a diverse array of substituted pyrazole derivatives. The established and potential biological activities of these derivatives, particularly as modulators of key signaling pathways such as LRRK2 and GABA-A, underscore the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for the design and synthesis of novel, biologically active pyrazole-based compounds.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Utility of Pyrazolo[3,4-b]pyridines from 1,3,5-Trimethyl-1H-pyrazol-4-amine

Introduction

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. This scaffold is a key pharmacophore in numerous biologically active molecules, demonstrating a wide range of therapeutic activities. These include roles as kinase inhibitors (e.g., for Tropomyosin receptor kinases - TRKs and Cyclin-dependent kinases - CDKs), anticancer agents by inhibiting tubulin polymerization, and as antidepressant, antiviral, and antimicrobial agents.[1][2][3][4] The diverse biological profile of pyrazolo[3,4-b]pyridines makes them attractive targets for drug discovery and development programs.

This document provides a detailed protocol for the synthesis of pyrazolo[3,4-b]pyridine derivatives commencing from 1,3,5-trimethyl-1H-pyrazol-4-amine. The described methodology is based on the well-established Friedländer annulation, a robust and versatile method for the construction of the pyridine ring onto a pre-existing amine-functionalized ring.

Principle of the Method

The synthesis involves the condensation of this compound with a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst, typically acetic acid which also serves as the solvent, facilitates the dehydration step.

Experimental Protocols

Protocol 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 10 mmol).

-

Add glacial acetic acid (20 mL) to the flask and stir until the amine is fully dissolved.

-

To the stirred solution, add acetylacetone (1.1 g, 1.08 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 100 mL of ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial Acetic Acid

-

Ethanol

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Standard laboratory equipment as listed in Protocol 1.

Procedure:

-

In a 100 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve this compound (1.25 g, 10 mmol) in glacial acetic acid (25 mL).

-

Add ethyl acetoacetate (1.43 g, 1.4 mL, 11 mmol, 1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to ambient temperature.

-

Pour the reaction mixture into 100 mL of cold water.

-

Carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield pure ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridines based on analogous reactions reported in the literature. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of 1,3,4,6-Tetramethyl-1H-pyrazolo[3,4-b]pyridine

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Acetylacetone | [5][6] |

| Solvent | Glacial Acetic Acid | [6] |

| Reaction Temperature | Reflux (~118 °C) | [6] |

| Reaction Time | 4-6 hours | Representative |

| Yield | Good to Excellent | [6] |

Table 2: Synthesis of Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Ethyl Acetoacetate | [5][6] |

| Solvent | Glacial Acetic Acid | [6] |

| Reaction Temperature | Reflux (~118 °C) | [6] |

| Reaction Time | 6-8 hours | Representative |

| Yield | Good to Excellent | [6] |

Visualizations

Synthetic Workflow

The general workflow for the synthesis of pyrazolo[3,4-b]pyridines from this compound is depicted below.

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.

Example Signaling Pathway: TRK Signaling Inhibition

Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs).[1] The diagram below illustrates a simplified TRK signaling pathway and the point of inhibition.

Caption: Inhibition of the TRK signaling pathway.

References

- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 2. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine as a Precursor for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3,5-trimethyl-1H-pyrazol-4-amine as a versatile precursor for the synthesis of a wide range of bioactive molecules. The protocols detailed below are intended to serve as a guide for the synthesis and evaluation of novel compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. The specific substitution pattern of this precursor, featuring three methyl groups and a reactive amino group at the C4 position, provides a unique starting point for the development of diverse and potent bioactive compounds. This document outlines its application in creating kinase inhibitors, anti-inflammatory agents, and apoptosis inducers, complete with experimental protocols and biological activity data.

I. Bioactive Molecules Derived from this compound

Kinase Inhibitors

The pyrazole nucleus is a common scaffold in the design of kinase inhibitors. Derivatives of this compound have shown potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its dysregulation is linked to various cancers and autoimmune disorders.[1] Pyrazole-based compounds have been developed as potent JAK inhibitors.

Quantitative Bioactivity Data: Pyrazole-Based JAK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| 3f | JAK1 | 3.4 | PC-3 | 1.2 | [1] |

| JAK2 | 2.2 | HEL | 0.35 | [1] | |

| JAK3 | 3.5 | K562 | 0.37 | [1] | |

| MCF-7 | 1.5 | [1] | |||

| MOLT4 | 1.1 | [1] | |||

| 11b | JAK1 | <20 | HEL | 0.35 | [1] |

| JAK2 | <20 | K562 | 0.37 | [1] | |

| JAK3 | <20 | [1] |

Signaling Pathway: JAK/STAT Inhibition

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by pyrazole derivatives.

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

b. Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrazole-containing compounds have been identified as potent CDK inhibitors.

Quantitative Bioactivity Data: Pyrazole-Based CDK2 Inhibitors

| Compound ID | Target Kinase | Ki (µM) | Cell Line | GI50 (µM) | Reference |

| 15 | CDK2 | 0.005 | Ovarian Cancer Cells | 0.127-0.560 | [2] |

Experimental Workflow: Synthesis of a Pyrazole-Based CDK2 Inhibitor

Caption: General workflow for synthesizing a pyrazole-based CDK2 inhibitor.

Anti-Inflammatory Agents

Pyrazole derivatives are known for their anti-inflammatory properties, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).

Quantitative Bioactivity Data: Pyrazole-Based COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | 15 | 0.045 | 333 | [3] |

| Compound 8b | 13.6 | 0.043 | 316 | [3] |

| Compound 8g | 12.06 | 0.045 | 268 | [3] |

| Compound 8c | 12.85 | 0.063 | 204 | [3] |

| Compound 4a | 10.27 | 0.068 | 151 | [3] |

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory cascade and its inhibition by pyrazole derivatives.

Caption: Inhibition of the COX-2 pathway by pyrazole-based anti-inflammatory agents.

Apoptosis Inducers (Anticancer Agents)

Targeting the apoptotic machinery is a key strategy in cancer therapy. Pyrazole derivatives have been shown to induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

Quantitative Bioactivity Data: Pyrazole-Based Bcl-2 Inhibitors

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 6c | MCF-7 (Breast Cancer) | 4.2 | [4] |

| 8 | MCF-7 (Breast Cancer) | 3.9 | [4] |

| 10b | MCF-7 (Breast Cancer) | 5.5 | [4] |

| 10c | MCF-7 (Breast Cancer) | 6.1 | [4] |

| 6c | A549 (Lung Cancer) | 7.8 | [4] |

| 8 | A549 (Lung Cancer) | 6.5 | [4] |

| 10b | A549 (Lung Cancer) | 8.2 | [4] |

| 10c | A549 (Lung Cancer) | 9.3 | [4] |

| 6c | PC-3 (Prostate Cancer) | 5.1 | [4] |

| 8 | PC-3 (Prostate Cancer) | 4.8 | [4] |

| 10b | PC-3 (Prostate Cancer) | 6.9 | [4] |

| 10c | PC-3 (Prostate Cancer) | 7.4 | [4] |

Signaling Pathway: Bcl-2 Mediated Apoptosis Induction

This diagram shows the intrinsic apoptosis pathway and how pyrazole-based Bcl-2 inhibitors can promote cancer cell death.

Caption: Induction of apoptosis through Bcl-2 inhibition by pyrazole derivatives.

II. Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules using this compound as a precursor. These should be adapted and optimized based on the specific target molecule.

Protocol 1: General Synthesis of N-Aryl/Heteroaryl-1,3,5-trimethyl-1H-pyrazol-4-amines (Precursors for Kinase Inhibitors)

This protocol describes a general method for the Buchwald-Hartwig amination to couple this compound with various aryl or heteroaryl halides.

Materials:

-

This compound

-

Aryl/heteroaryl halide (e.g., 4-chloropyrimidine)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Dioxane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted pyrazole.

Protocol 2: Synthesis of Pyrazole-based Schiff Bases (Precursors for Anti-inflammatory and Anticancer Agents)

This protocol outlines the condensation reaction between this compound and an appropriate aldehyde to form a Schiff base, which can be a bioactive molecule itself or a versatile intermediate.

Materials:

-

This compound

-

Substituted aldehyde (e.g., salicylaldehyde derivative)

-

Solvent (e.g., Ethanol or Methanol)

-

Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add the substituted aldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Protocol 3: Synthesis of Pyrazole-Sulfonamides (Anticancer and Anti-inflammatory Agents)

This protocol details the reaction of this compound with a sulfonyl chloride to generate pyrazole-sulfonamide derivatives.

Materials:

-

This compound

-

Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

-

Base (e.g., Pyridine or Triethylamine)

-

Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the solution.

-

Slowly add the substituted sulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole-sulfonamide.

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a multitude of bioactive compounds. The methodologies presented herein provide a foundation for researchers to explore the chemical space around this privileged scaffold, leading to the discovery of novel drug candidates for a range of therapeutic areas. Further optimization of these protocols and extensive biological evaluation are encouraged to fully realize the potential of this precursor in drug development.

References

Application Notes and Protocols for the Condensation Reaction of 1,3,5-Trimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including but not limited to kinase inhibition, antiviral, and anticancer properties. The synthesis of this privileged structure is of considerable interest to drug discovery and development programs. A common and effective method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation reaction of a 4-aminopyrazole with a 1,3-dicarbonyl compound. This application note provides a detailed protocol for a representative condensation reaction between 1,3,5-trimethyl-1H-pyrazol-4-amine and acetylacetone, a symmetrical 1,3-dicarbonyl compound, to yield 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine. This reaction, a variation of the Friedländer annulation, offers a straightforward approach to this important class of compounds.

Principle of the Reaction

The reaction proceeds via a cyclocondensation mechanism. The initial step involves the formation of an enamine intermediate through the reaction of the primary amino group of this compound with one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the C5 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazolo[3,4-b]pyridine ring system. The use of an acid catalyst can facilitate both the enamine formation and the cyclization/dehydration steps.

Experimental Protocol

This protocol describes the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aminopyrazole).

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq). If an acid catalyst is used, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes mixture). The reaction time can vary, but a typical duration is 24-48 hours.

-

Work-up: a. Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent.

-

Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. c. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data for the condensation of 4-aminopyrazoles with acetylacetone, based on literature precedents for analogous reactions.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminopyrazole | 1.0 eq | General Protocol |

| Acetylacetone | 1.0 - 1.2 eq | General Protocol |

| Reaction Conditions | ||

| Solvent | Ethanol or Acetic Acid | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 12 - 48 hours | [1] |

| Yield | ||

| Typical Yield | 60 - 85% | Based on analogous reactions |

| Product | 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of 1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine.

Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Logical Relationship of Reaction Steps

Caption: The logical progression of the key stages in the condensation reaction and subsequent work-up.

References

Application Notes & Protocols: 1,3,5-Trimethyl-1H-pyrazol-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals